molecular formula C25H38N4O3 B3809035 1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one

1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one

Cat. No.: B3809035
M. Wt: 442.6 g/mol
InChI Key: LGFFDGLGZXUNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with benzylamine and reacting it with a suitable dihaloalkane to form the piperazine ring.

    Introduction of the Oxazolidine Group: Reacting the piperazine derivative with an oxazolidine precursor under controlled conditions.

    Coupling with Piperidine: Using a coupling agent to attach the piperidine ring to the piperazine-oxazolidine intermediate.

    Final Functionalization: Introducing the propanoyl group through acylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking down of the compound in the presence of water.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

    Hydrolysis Conditions: Acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Cellular Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one: A similar compound with slight variations in the functional groups.

    Piperazine Derivatives: Compounds with the piperazine ring structure but different substituents.

    Oxazolidine Derivatives: Compounds containing the oxazolidine ring with various functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N4O3/c30-24(27-17-15-26(16-18-27)20-22-6-2-1-3-7-22)10-9-23-8-4-12-28(21-23)25(31)11-14-29-13-5-19-32-29/h1-3,6-7,23H,4-5,8-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFFDGLGZXUNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2CCCO2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-benzylpiperazin-1-yl)-3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.